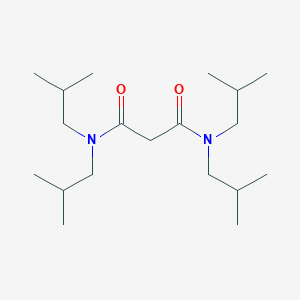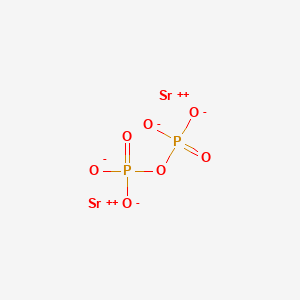
Distrontium diphosphate
Overview
Description
Distrontium diphosphate, also known as strontium pyrophosphate, is an inorganic compound with the chemical formula Sr₂P₂O₇. It appears as a white powder or colorless crystals and is known for its stability and unique properties. This compound is not soluble in water or alcohol but can dissolve in acids and salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Distrontium diphosphate can be synthesized through several methods:
- This involves heating dibasic orthophosphate with strontium carbonate at high temperatures. The reaction can be represented as:
Solid-State Reaction: 2SrHPO4+heat→Sr2P2O7+H2O
This method involves the precipitation of strontium chloride with pyrophosphoric acid in an aqueous solution, producing a hemihydrate form:Solution Method: SrCl2(aq)+H4P2O7(aq)→Sr2P2O7(solid)+2HCl(aq)
The hemihydrate decomposes at 575°C to form β-Sr₂P₂O₇, which transitions to α-Sr₂P₂O₇ at around 760-780°C .Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and efficiency. The process requires precise temperature control to ensure the formation of the desired phase of the compound .
Types of Reactions:
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in substitution reactions, especially when doped with other elements like europium or bismuth, to form phosphors with different emission properties.
Common Reagents and Conditions:
Reagents: Strontium carbonate, dibasic orthophosphate, pyrophosphoric acid, and strontium chloride.
Conditions: High temperatures (above 575°C) for solid-state reactions and controlled aqueous environments for solution methods.
Major Products:
Scientific Research Applications
Distrontium diphosphate has a wide range of applications in scientific research:
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as bone repair materials, due to its biocompatibility and ability to incorporate into bone structures.
Industry: It is used in the production of ceramics and as a filler in coatings to improve wear resistance.
Mechanism of Action
The mechanism by which distrontium diphosphate exerts its effects, particularly in luminescent applications, involves the excitation of electrons in the doped rare earth elements. When these electrons return to their ground state, they emit light at specific wavelengths, resulting in the observed luminescence . The molecular targets and pathways involved include the interaction of the dopant ions with the host lattice, which affects the emission properties.
Comparison with Similar Compounds
Strontium Phosphate (Sr₃(PO₄)₂): Another strontium-based phosphate with different structural and chemical properties.
Calcium Pyrophosphate (Ca₂P₂O₇): Similar in structure but with calcium instead of strontium, used in different applications such as dental materials.
Barium Pyrophosphate (Ba₂P₂O₇): Similar to distrontium diphosphate but with barium, used in specialized ceramics.
Uniqueness: this compound is unique due to its ability to form stable phosphors with various emission properties when doped with different elements. This makes it particularly valuable in the development of advanced lighting and display technologies .
Properties
IUPAC Name |
distrontium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.2Sr/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBPWOLFJRLKE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Sr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889622 | |
| Record name | Diphosphoric acid, strontium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13812-81-2, 19262-95-4 | |
| Record name | Diphosphoric acid, strontium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, strontium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, strontium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphosphoric acid, strontium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Distrontium diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Strontium pyrophosphate?
A1: Strontium pyrophosphate has the molecular formula Sr2P2O7 [, , , ] with a molecular weight of 327.18 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize Strontium pyrophosphate?
A2: Common spectroscopic techniques include: - X-ray Diffraction (XRD): Confirms the crystal structure and phase of Sr2P2O7, typically revealing an α-phase with orthorhombic structure. [, , , , ] - Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups like P-O-P and PO3, confirming the presence of pyrophosphate anions. [, , , ] - UV-Vis Spectroscopy: Determines the optical band gap energy of Sr2P2O7 nanoparticles, often found to be around 4.5-5 eV. [, , ] - Photoluminescence (PL) Spectroscopy: Investigates the light emission properties of Sr2P2O7 doped with rare earth ions like Eu3+ and Tb3+, showing potential for LED applications. [, , , , , , ] - Thermoluminescence (TL) Spectroscopy: Studies the light emission of Sr2P2O7 upon heating after irradiation, revealing information about trapping centers and its potential use in dosimetry. [, , , , ]
Q3: How does Strontium pyrophosphate perform at high temperatures?
A3: Thermogravimetric analysis (TGA) demonstrates that Sr2P2O7 becomes anhydrous upon heating and remains relatively stable even at temperatures above 600-1000°C. [] This thermal stability makes it suitable for high-temperature applications.
Q4: Can Strontium pyrophosphate be used as a catalyst?
A4: Yes, Strontium pyrophosphate, specifically modified with phosphoric acid, exhibits catalytic activity in the dehydration of lactic acid to acrylic acid. [] The surface acidity of the catalyst plays a crucial role in its performance.
Q5: What factors influence the catalytic activity of Strontium pyrophosphate?
A5: The type of anions present during synthesis and the modification with acids like phosphoric acid significantly impact the acidity of Sr2P2O7. [] This controlled acidity is crucial for achieving high catalytic activity and selectivity in reactions like lactic acid dehydration.
Q6: What makes Strontium pyrophosphate a potential material for dosimetry applications?
A6: Sr2P2O7, when doped with rare-earth ions like Eu3+ and Er3+, exhibits thermoluminescence (TL) after beta irradiation. [, , ] The linear dose response, relatively low fading effect, and reusability of these doped materials make them promising candidates for radiation dosimetry.
Q7: How does the doping concentration of rare-earth ions affect the TL properties of Strontium pyrophosphate?
A7: Studies on Eu3+ doped Sr2P2O7 showed that the doping concentration primarily affects the TL intensity, while the sensitivity, fading effect, and glow curve shape remain relatively unaffected. [] This consistency in TL output makes it suitable for dosimetry applications.
Q8: What are the potential applications of Strontium pyrophosphate in the field of LEDs?
A8: Research on Sr2P2O7 doped with Eu3+ and Tb3+ demonstrates its potential as a phosphor material for LEDs. [, , , ] For instance, Eu3+ doped Sr2P2O7 exhibits orange emission, making it suitable for white LED applications. [] Further research can explore optimizing the luminescence properties and efficiency for various LED applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
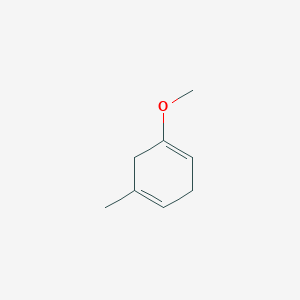
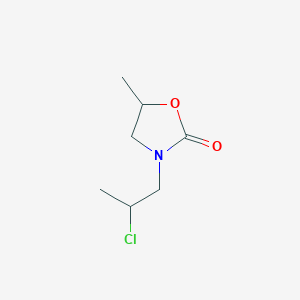
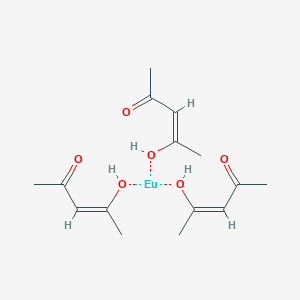
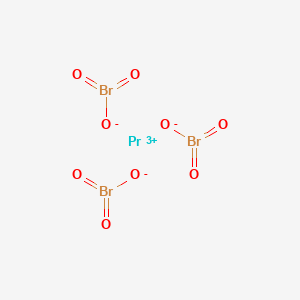
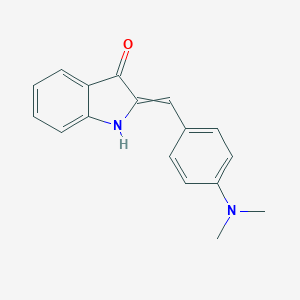

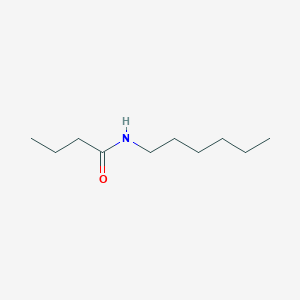

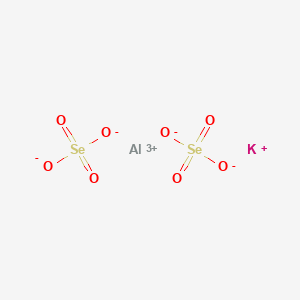
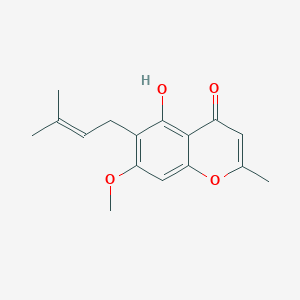
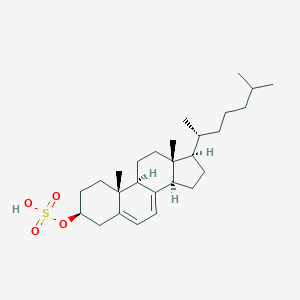
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
